

An In-Depth Technical Guide to 4'-Hydroxybutyrophenone: From Discovery to Modern Applications

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Compound of Interest

Compound Name: 4'-Hydroxybutyrophenone

Cat. No.: B086108

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This guide provides a comprehensive technical overview of **4'-Hydroxybutyrophenone**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis, chemical properties, and significant applications, with a focus on its role as a precursor in pharmacologically active compounds.

Introduction: The Significance of the Butyrophenone Scaffold

The butyrophenone chemical structure, characterized by a ketone flanked by a phenyl ring and a butyl chain, forms the foundation for a diverse range of compounds.^[1] Historically, this scaffold has been of immense interest in medicinal chemistry. The journey of butyrophenones into the pharmaceutical landscape was notably marked by the groundbreaking work at Janssen Pharmaceutica in the late 1950s. While initially exploring analogs of pethidine for analgesic properties, their research serendipitously led to the discovery of haloperidol, a potent antipsychotic.^[2] This discovery highlighted the potential of the butyrophenone core in developing central nervous system-acting drugs and spurred further investigation into its derivatives.^[2] **4'-Hydroxybutyrophenone**, with its reactive hydroxyl group, emerged as a versatile building block for creating more complex molecules with a wide array of biological activities.

Physicochemical Properties of 4'-Hydroxybutyrophenone

4'-Hydroxybutyrophenone, also known by synonyms such as 1-(4-Hydroxyphenyl)-1-butanone and p-Hydroxybutyrophenone, is a white to off-white crystalline solid.[3] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1009-11-6	[3]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[3]
Molecular Weight	164.20 g/mol	
Melting Point	91-93 °C	
Boiling Point	174 °C at 40 mmHg	
Solubility	Soluble in organic solvents like methanol, limited solubility in water.	[3]
Appearance	White to off-white crystalline solid.	[3]

Synthesis of 4'-Hydroxybutyrophenone: The Friedel-Crafts Acylation and Fries Rearrangement

The primary industrial synthesis of **4'-Hydroxybutyrophenone** is achieved through the Friedel-Crafts acylation of phenol.[4] This electrophilic aromatic substitution reaction involves the reaction of phenol with an acylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]

However, the reaction with phenol is nuanced due to the presence of the hydroxyl group, which can also be acylated (O-acylation) to form an ester.[4][7] To favor the desired C-acylation at the para position, the reaction conditions are controlled. The O-acylated product, a phenyl ester, can undergo a Fries rearrangement in the presence of a Lewis acid to yield the more

thermodynamically stable C-acylated product, the hydroxyarylketone.^{[4][7]} An excess of the catalyst is often used to promote this rearrangement.^[4]

Caption: Synthesis pathway of **4'-Hydroxybutyrophenone**.

Experimental Protocol: Synthesis of 4'-Hydroxybutyrophenone

The following is a representative protocol for the synthesis of **4'-Hydroxybutyrophenone** based on the principles of Friedel-Crafts acylation and Fries rearrangement.

Materials:

- Phenol
- Butyryl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of phenol (1 equivalent) and butyryl chloride (1.1 equivalents) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization to afford pure **4'-Hydroxybutyrophenone**.

Analytical Characterization

The identity and purity of synthesized **4'-Hydroxybutyrophenone** are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of **4'-Hydroxybutyrophenone**. The expected chemical shifts (δ) in ppm are:

- Aromatic protons: Two doublets in the range of 6.9-8.0 ppm, characteristic of a para-substituted benzene ring.
- Methylene protons adjacent to the carbonyl group: A triplet around 2.9 ppm.
- Methylene protons adjacent to the methyl group: A sextet around 1.7 ppm.

- Terminal methyl protons: A triplet around 1.0 ppm.
- Phenolic hydroxyl proton: A broad singlet, the position of which can vary depending on the solvent and concentration.^[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of **4'-Hydroxybutyrophenone** and confirm its molecular weight. The sample is typically derivatized to increase its volatility before analysis.

Protocol: GC-MS Analysis of **4'-Hydroxybutyrophenone**

- Sample Preparation: Dissolve a small amount of **4'-Hydroxybutyrophenone** in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Derivatization (optional but recommended): To improve peak shape and volatility, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

- Data Analysis: Identify the peak corresponding to **4'-Hydroxybutyrophenone** (or its derivative) by its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development and Other Industries

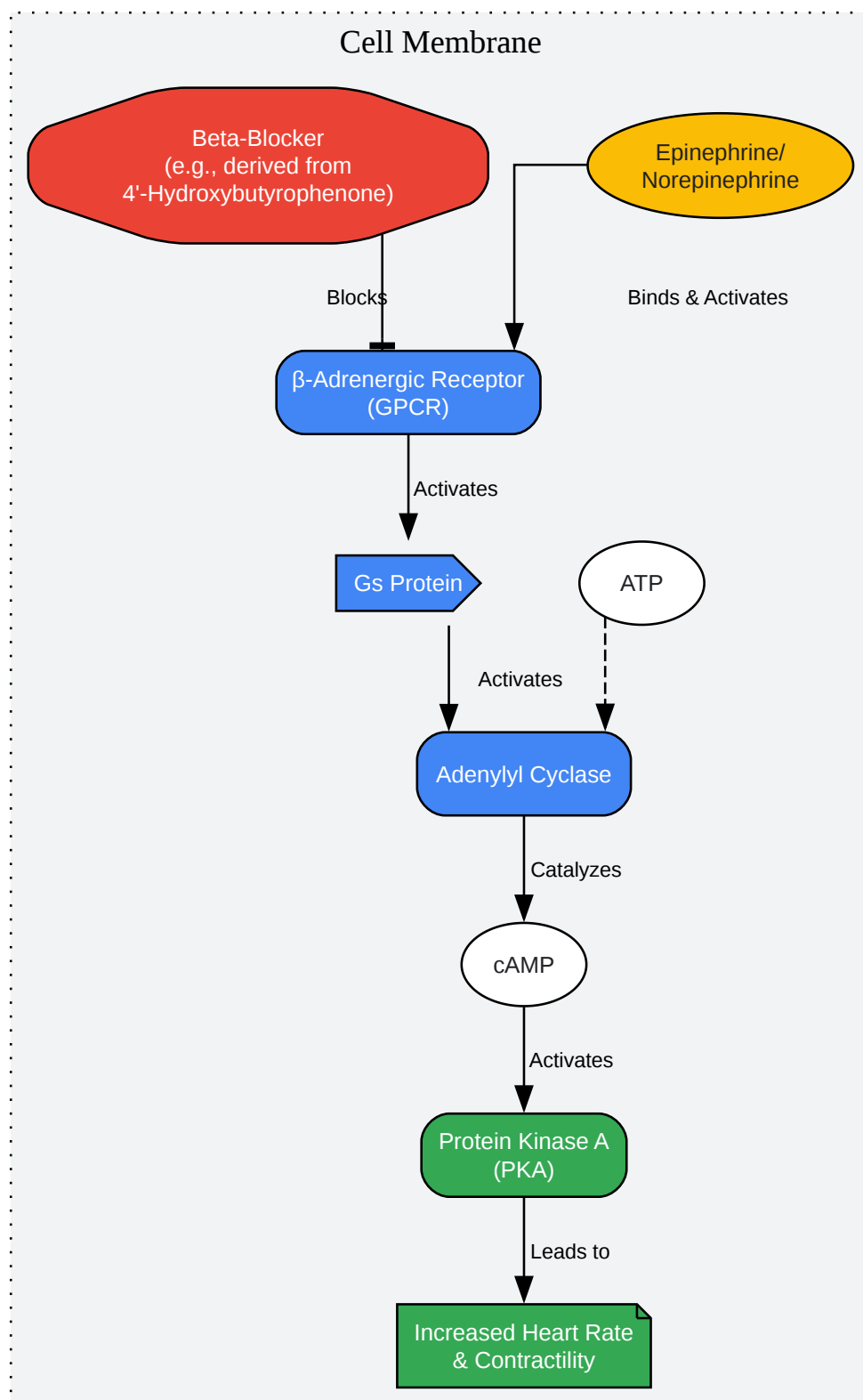
4'-Hydroxybutyrophenone is a valuable intermediate in several industries.

Pharmaceutical Industry

The most significant application of **4'-Hydroxybutyrophenone** is in the synthesis of pharmaceuticals, particularly beta-blockers.[9] These drugs are antagonists of β -adrenergic receptors and are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.[10]

The β -Adrenergic Signaling Pathway

β -adrenergic receptors are G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. Upon activation, the receptor couples to a G_s protein, which in turn activates adenylyl cyclase.[11][12] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.[11] Beta-blockers derived from **4'-Hydroxybutyrophenone** competitively inhibit the binding of catecholamines to these receptors, thereby dampening this signaling cascade.[12]



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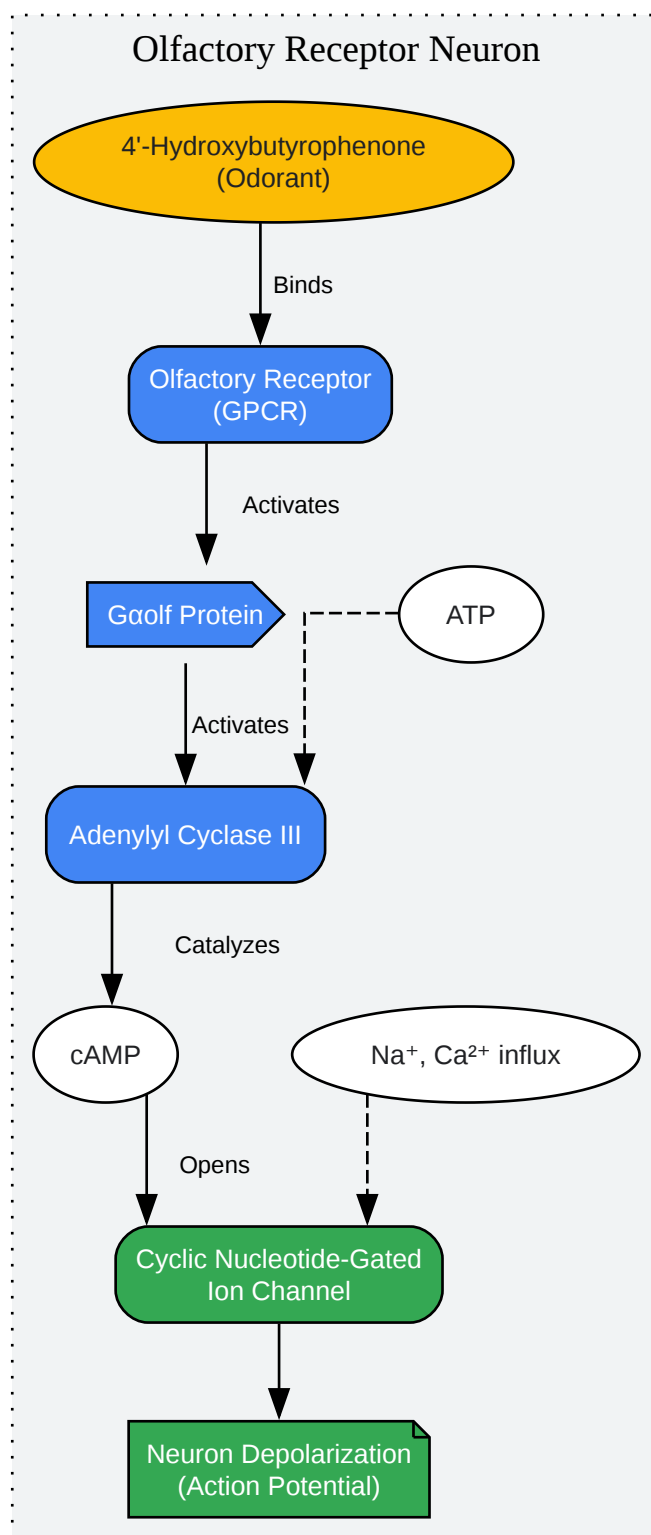
Caption: Simplified β -adrenergic signaling pathway and the inhibitory action of beta-blockers.

Fragrance and Flavor Industry

4'-Hydroxybutyrophenone is also utilized in the fragrance and flavor industry. It imparts a sweet, fruity scent and taste.^[13] The mechanism of action in this context involves the interaction of the molecule with olfactory and taste receptors, leading to the perception of a pleasant aroma and flavor.^[13]

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptors (ORs), which are GPCRs located in the cell membranes of olfactory receptor neurons.^[14] When an odorant molecule like **4'-Hydroxybutyrophenone** binds to an OR, it triggers a conformational change in the receptor, leading to the activation of a G protein (G_{olf}).^[14] This G protein then activates adenylyl cyclase, which increases intracellular cAMP levels.^[14] The cAMP binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This generates an action potential that transmits the olfactory information to the brain.^[14]



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Caption: Overview of the olfactory signal transduction pathway initiated by an odorant.

Conclusion

4'-Hydroxybutyrophenone stands as a testament to the enduring importance of fundamental chemical structures in scientific advancement. From its roots in the broader exploration of butyrophenones that revolutionized psychopharmacology, it has carved out a crucial niche as a versatile intermediate. Its synthesis, primarily through the well-established Friedel-Crafts acylation, provides a reliable route to this valuable compound. The presence of both a ketone and a hydroxyl group on its structure offers multiple points for further chemical modification, making it an ideal starting material for the synthesis of a range of more complex molecules, most notably the life-saving class of beta-blocker medications. Its application in the fragrance industry further underscores its utility. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and applications of **4'-Hydroxybutyrophenone** is essential for leveraging its potential in the creation of novel and improved therapeutic agents and other valuable chemical products.

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